molecular formula C23H23ClN4OS B2910149 4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894035-75-7

4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2910149
CAS No.: 894035-75-7
M. Wt: 438.97
InChI Key: CWKYFULHEGRMKL-UHFFFAOYSA-N
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Description

4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is an organic compound with the CAS Registry Number 894035-75-7 and a molecular formula of C 23 H 23 ClN 4 OS, corresponding to a molecular weight of 438.98 g/mol . This chemical features a complex structure that incorporates both a 1,2,4-triazole and a thiazolo ring system, a class of heterocycles known to be an important scaffold in medicinal chemistry with a wide spectrum of biological activities . Compounds containing the 1,2,4-triazole nucleus, in particular, have been extensively studied and reported in scientific literature to possess significant pharmacological properties, including antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory activities . The presence of this privileged structure suggests potential value for this compound in various biochemical and pharmacological research applications. This product is supplied as a high-purity material (90%+ or as specified) and is available for research purposes from several chemical suppliers, with various quantities on offer . This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-butyl-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS/c1-2-3-4-16-5-7-18(8-6-16)22(29)25-14-13-20-15-30-23-26-21(27-28(20)23)17-9-11-19(24)12-10-17/h5-12,15H,2-4,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKYFULHEGRMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is then functionalized with a 4-chlorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different aromatic group .

Scientific Research Applications

4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Thiazolo[3,2-b][1,2,4]triazole Cores

Compounds sharing the thiazolo[3,2-b][1,2,4]triazole scaffold but differing in substituents include:

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Spectral Features (NMR/IR)
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6-one 4-Chlorophenylamino, methylene >280 64 1H-NMR: δ 13.80–14.30 ppm (NH)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl N/A N/A Anticonvulsant activity (MES model)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 4-Propoxyphenyl N/A N/A Dual anticonvulsant activity (MES and PTZ)
Target Compound 4-Chlorophenyl, butyl-benzamide, ethyl Not reported Not reported Likely distinct NH (amide) and aromatic signals

Key Observations :

  • Substituent Effects: The 4-chlorophenyl group in the target compound mirrors 5f , but the benzamide-butyl chain introduces enhanced lipophilicity compared to simpler aryl or amino substituents. This may improve membrane permeability but reduce solubility.
Benzamide Derivatives

Compounds with benzamide backbones but divergent heterocycles include:

  • N-[2-[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-benzamide (): Features an isoxazole-thioether and triazolopyrimidine, indicating broader structural diversity in benzamide-based drug design.
Physicochemical Properties
  • Melting Points : Thiazolo-triazole derivatives with halogenated aryl groups (e.g., 5f: >280°C) exhibit higher melting points than those with heteroaromatic substituents (e.g., 5g: 176–178°C) . The target compound’s melting point is unreported but expected to align with chlorophenyl analogues.
  • Spectral Signatures : The benzamide carbonyl (C=O) in the target compound would show IR absorption near 1660–1680 cm⁻¹, distinct from triazole-thione C=S bands (1243–1258 cm⁻¹) in compounds like [4–6] .
Potential Advantages and Limitations
  • Advantages :
    • The ethyl linker may confer conformational flexibility, enhancing binding to target proteins.
    • The butyl-benzamide group could improve pharmacokinetics (e.g., half-life) compared to simpler derivatives.
  • Limitations :
    • Synthetic complexity due to multiple functionalization steps (e.g., cyclocondensation, amide coupling).
    • Possible metabolic instability from the chlorophenyl group.

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